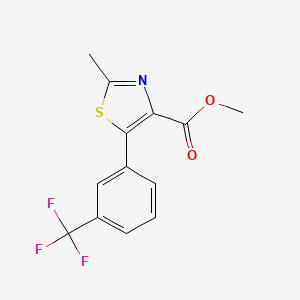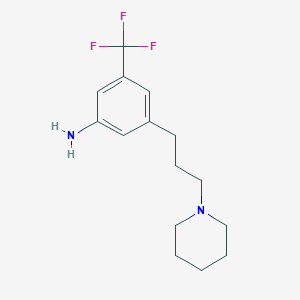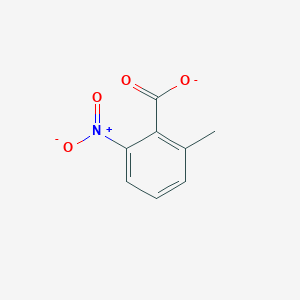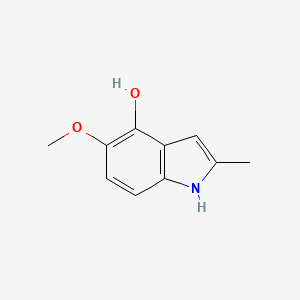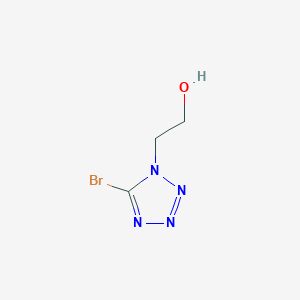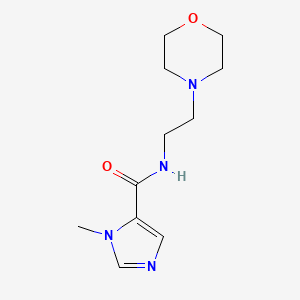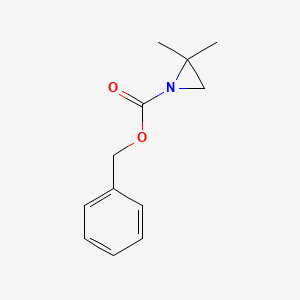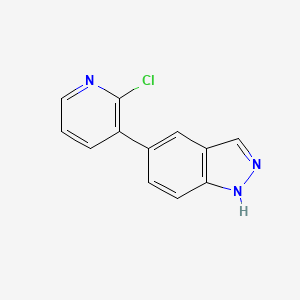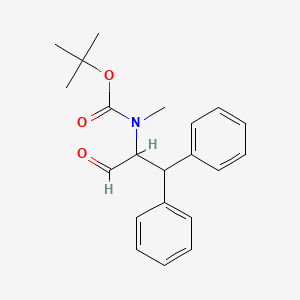![molecular formula C14H24N2O2 B8389587 tert-Butyl((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1'-cyclopropan]-3a-yl)carbamate](/img/structure/B8389587.png)
tert-Butyl((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1'-cyclopropan]-3a-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1’-cyclopropan]-3a-yl)carbamate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1’-cyclopropan]-3a-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction using a diazo compound and an alkene.
Construction of the spirocyclic framework: This step involves the formation of the spirocyclic structure through a cyclization reaction, often using a Lewis acid catalyst.
Introduction of the carbamate group:
Industrial Production Methods
Industrial production of tert-Butyl ((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1’-cyclopropan]-3a-yl)carbamate may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
tert-Butyl ((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1’-cyclopropan]-3a-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic framework or reduce functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
Chemistry
In chemistry, tert-Butyl ((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1’-cyclopropan]-3a-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies and the exploration of novel chemical reactivity.
Biology
In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, tert-Butyl ((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1’-cyclopropan]-3a-yl)carbamate is explored for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for the development of new pharmaceuticals, particularly in the areas of oncology, neurology, and infectious diseases.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can impart desirable characteristics, such as increased stability, flexibility, and resistance to degradation.
作用机制
The mechanism of action of tert-Butyl ((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1’-cyclopropan]-3a-yl)carbamate involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects. For example, the compound may inhibit enzyme activity, block receptor signaling, or interfere with nucleic acid function, depending on its specific structure and functional groups.
相似化合物的比较
Similar Compounds
- tert-Butyl ((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1’-cyclopropan]-3a-yl)carbamate
- tert-Butyl ((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1’-cyclopropan]-3a-yl)carbamate analogs
- Spirocyclic carbamates with different substituents
Uniqueness
The uniqueness of tert-Butyl ((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1’-cyclopropan]-3a-yl)carbamate lies in its specific spirocyclic structure and the presence of the tert-butyl carbamate group. This combination imparts unique chemical and physical properties, such as increased stability, reactivity, and biological activity, making it a valuable compound for research and development.
属性
分子式 |
C14H24N2O2 |
|---|---|
分子量 |
252.35 g/mol |
IUPAC 名称 |
tert-butyl N-[(3aS,6aR)-spiro[1,2,3,4,6,6a-hexahydrocyclopenta[c]pyrrole-5,1'-cyclopropane]-3a-yl]carbamate |
InChI |
InChI=1S/C14H24N2O2/c1-12(2,3)18-11(17)16-14-8-13(4-5-13)6-10(14)7-15-9-14/h10,15H,4-9H2,1-3H3,(H,16,17)/t10-,14-/m1/s1 |
InChI 键 |
NWJDJPXHOFIXRB-QMTHXVAHSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@]12CC3(CC3)C[C@@H]1CNC2 |
规范 SMILES |
CC(C)(C)OC(=O)NC12CC3(CC3)CC1CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-6-(o-fluorophenyl)-1,2,4-triazolo-[4,3-b]pyridazine](/img/structure/B8389515.png)
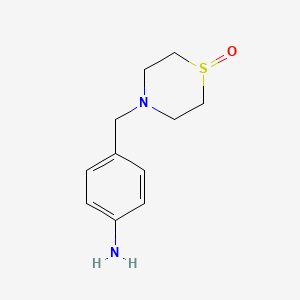
![2-[(3-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)carbonyl]benzoic acid](/img/structure/B8389524.png)
